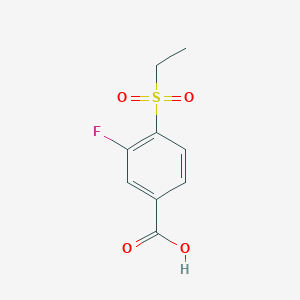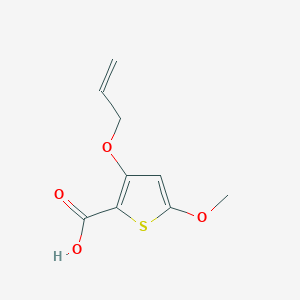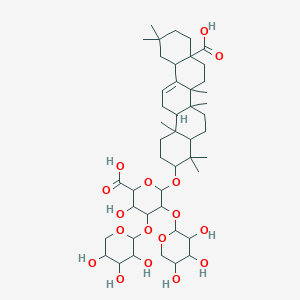
(4-(5-Nitrothiophen-2-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-Nitrothiophen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C11H9NO3S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring bearing a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the following steps:
Nitration of Thiophene: The initial step involves the nitration of thiophene to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Phenyl Group: The nitrated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using reducing agents like or .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-(5-Nitrothiophen-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: The nitro group can be reduced to an amino group using reducing agents such as or .
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like or .
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4, SnCl2, Fe/HCl
Substitution: Br2, Cl2
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Amino derivative
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
(4-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (4-(5-Nitrothiophen-2-yl)phenyl)methanol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl and thiophene rings provide structural stability and facilitate interactions with various molecular targets, including enzymes and receptors. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(5-Nitrothiophen-2-yl)phenyl)methanol
- (4-(4-Nitrophenyl)thiophen-2-yl)methanol
Uniqueness
(4-(5-Nitrothiophen-2-yl)phenyl)methanol is unique due to the specific positioning of the nitro group on the thiophene ring and the methanol group on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C11H9NO3S |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
[4-(5-nitrothiophen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2 |
Clé InChI |
YSLJOYIMNCRZJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CO)C2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)



![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)
![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)



![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)



